Ethyl acetamidocyanoacetate (CAS 4977-62-2) is a highly functionalized alpha-amino acid precursor featuring an acetamido group, a cyano group, and an ethyl ester. It serves as a robust building block for the industrial and laboratory-scale synthesis of unnatural amino acids, nitrogen-containing heterocycles, and pharmaceutical intermediates [1]. Characterized by its high crystallinity and favorable solubility in polar organic solvents, this compound is primarily procured for condensation, alkylation, and selective reduction workflows where precise control over alpha-carbon functionalization is required [1].
Generic substitution with the closely related benchmark material, ethyl acetamidomalonate, often fails in complex synthetic pathways due to critical differences in intermediate stability and chemoselectivity [1]. While the malonate derivative is a standard procurement substitute, the presence of the cyano group in ethyl acetamidocyanoacetate alters the electrophilicity and steric profile of the molecule [2]. This structural difference prevents over-reduction side reactions during hydride treatments and significantly improves the crystallization of bulky alkylated intermediates, directly impacting overall yield, atom economy, and the feasibility of chromatography-free scale-up [REFS-1, REFS-2].
When synthesizing complex amino acids such as DL-ornithine via condensation with 3-bromopropylphthalimide, ethyl acetamidocyanoacetate significantly outperforms ethyl acetamidomalonate [1]. The cyanoacetate precursor yields a readily isolated crystalline intermediate (2-carbethoxy-2-acetamido-5-phthalimidovaleronitrile) in an 80% yield. In contrast, the corresponding malonate condensation product is notoriously difficult to isolate from the reaction mixture, leading to lower effective recovery and necessitating complex purification [1].
| Evidence Dimension | Intermediate isolation yield and ease of crystallization |
| Target Compound Data | 80% yield of readily isolated crystalline intermediate |
| Comparator Or Baseline | Ethyl acetamidomalonate (poor isolation, lower effective yield) |
| Quantified Difference | >80% recoverable yield vs. difficult isolation |
| Conditions | Condensation with 3-bromopropylphthalimide in the presence of sodium ethylate |
Efficient isolation of alkylated intermediates without chromatography is critical for scaling up the cost-effective production of complex amino acids.
In the selective reduction of N-substituted esters to yield hydroxy amino acids like D,L-serine, ethyl acetamidocyanoacetate provides a distinct chemoselective advantage over ethyl acetamidomalonate[1]. Because the cyano group is highly resistant to mild hydride reduction compared to a second ester group, ethyl acetamidocyanoacetate does not undergo over-reduction to propanediol byproducts [1]. This allows chemists to utilize alcoholic solvents—capitalizing on the compound's superior solubility—to achieve cleaner reaction profiles and higher effective yields of the target amino acid [1].
| Evidence Dimension | Byproduct formation (propanediol) during hydride reduction |
| Target Compound Data | 0% propanediol formation; clean selective reduction |
| Comparator Or Baseline | Ethyl acetamidomalonate (susceptible to over-reduction to propanediol) |
| Quantified Difference | Complete elimination of diol byproduct |
| Conditions | Reduction using sodium borohydride in aqueous/alcoholic media |
Eliminating over-reduction byproducts simplifies downstream purification and maximizes the atom economy of the synthetic route.
Ethyl acetamidocyanoacetate exhibits a significantly higher melting point (129-131 °C) compared to its malonate analog, ethyl acetamidomalonate (approx. 96 °C) [1]. This higher thermal stability and strong crystalline nature make the cyanoacetate derivative less prone to clumping or degradation during long-term storage and bulk handling [1]. Furthermore, it readily forms highly crystalline intermediates upon alkylation with primary halides, which facilitates downstream purification by simple filtration rather than resource-intensive chromatography [1].
| Evidence Dimension | Melting point and solid-state stability |
| Target Compound Data | 129-131 °C |
| Comparator Or Baseline | Ethyl acetamidomalonate (96 °C) |
| Quantified Difference | ~34 °C higher melting point |
| Conditions | Standard laboratory conditions (1 atm) |
Higher crystallinity and melting point improve bulk processability, storage stability, and the ease of handling in industrial-scale synthesis.
Due to its superior performance in alkylation and subsequent intermediate isolation, ethyl acetamidocyanoacetate is the optimal building block for synthesizing complex amino acids like DL-ornithine, DL-lysine, and custom unnatural amino acids [1]. Its ability to form easily crystallizable intermediates with bulky alkyl halides eliminates the need for chromatographic purification, making it highly suitable for pilot-plant and industrial-scale production[1].
In workflows requiring the selective reduction of an ester to an alcohol while preserving the alpha-carbon functionalization (e.g., D,L-serine synthesis), this compound is preferred over malonate derivatives [2]. The cyano group resists mild hydride reduction, preventing the formation of unwanted diol byproducts and allowing for cleaner reaction profiles in alcoholic solvents [2].
The dual reactivity of the cyano and ester groups makes ethyl acetamidocyanoacetate an excellent precursor for constructing heavily substituted heterocycles, such as imidazoles, pyrimidines, and thiazoles. These structural motifs are ubiquitous in active pharmaceutical ingredients (APIs), and the high purity and crystallinity of this starting material ensure reproducible cyclization yields [REFS-1, REFS-2].
Irritant